13-(Acetyloxy)octadeca-9,11-dienoic acid
Description
Properties
CAS No. |
113079-95-1 |
|---|---|
Molecular Formula |
C20H34O4 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
13-acetyloxyoctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C20H34O4/c1-3-4-12-15-19(24-18(2)21)16-13-10-8-6-5-7-9-11-14-17-20(22)23/h8,10,13,16,19H,3-7,9,11-12,14-15,17H2,1-2H3,(H,22,23) |
InChI Key |
IZWDXHOINXOUIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Differences in Bioactivity and Stability
Functional Group Impact: 13-KODE: The oxo group enhances electrophilicity, enabling interactions with nucleophilic targets (e.g., proteins) in antioxidant pathways. DPPH assays show concentration-dependent radical scavenging activity . 13-HODE: The hydroxy group allows hydrogen bonding, improving solubility compared to 13-KODE. Its LogP (2.73) and ADME properties suggest oral bioavailability . 13-HPODE: The hydroperoxy group is highly reactive, decomposing into radicals (e.g., pentyl radicals) under enzymatic catalysis (e.g., cytochrome c) .
Metabolic Pathways: 13-HPODE is a key intermediate in linoleic acid metabolism, forming 13-KODE or 13-HODE via reduction or oxidation . The acetyloxy variant may act as a prodrug, releasing 13-HODE in vivo after deacetylation, similar to esterified drug formulations .
Natural Occurrence: 13-HODE and 13-KODE are found in plant extracts (e.g., Portulaca oleracea) and fungal lipids .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 13-(Acetyloxy)octadeca-9,11-dienoic acid, and how are stereochemical outcomes controlled?
- Methodological Answer : Synthesis typically involves enzymatic oxidation of linoleic acid derivatives. For example, soybean lipoxygenase catalyzes the anaerobic conversion of linoleic acid to 13-hydroperoxyoctadeca-9,11-dienoic acid (13-HPODE), which can undergo acetylation. Stereochemical control is achieved by using chiral catalysts or enzymes like 15-lipoxygenase, which preferentially forms 13(S)-hydroperoxy derivatives . Post-synthesis, purification via normal-phase HPLC resolves isomeric mixtures (e.g., 9- vs. 13-hydroperoxides) .
Q. What analytical techniques are critical for structural elucidation of this compound and its derivatives?
- Methodological Answer : High-resolution LC-MS and 2D-NMR are essential. For example, HRESI-LC-MS confirms molecular formulas, while ¹H-¹³C HMBC and NOESY NMR spectra establish double-bond geometry (e.g., 9Z,11E configuration) and hydroxyl/acetoxy group positions . HPLC coupled with ESR detects radical intermediates in reaction mixtures .
Q. What are the primary biological roles of this compound in model systems?
- Methodological Answer : In Plasmodium berghei murine models, hydroperoxy derivatives like 13-HPODE exhibit antimalarial activity, assessed via parasitemia suppression assays. Mechanistic studies involve measuring lipid peroxidation levels and reactive oxygen species (ROS) using fluorometric probes . In plant systems, its role in green leaf volatile (GLV) release is studied using herbivore-induced wounding assays and SPME-GC-MS .
Advanced Research Questions
Q. How do stereochemical configurations (e.g., 13S vs. 13R) influence enzymatic interactions and downstream metabolic pathways?
- Methodological Answer : Enantioselective enzymatic assays with 15-lipoxygenase show preferential oxidation of 13(S)-HODE esters. For example, cytochrome c catalyzes the heterolytic cleavage of 13(S)-HPODE to form pentane and 13-oxo derivatives, a reaction absent in 13(R)-isomers . Stereochemical effects on gene expression (e.g., intestinal epithelial cells) are tested using luciferase reporters under promoters responsive to lipid mediators .
Q. What is the compound’s role in lipid peroxidation cascades, and how do competing pathways affect experimental outcomes?
- Methodological Answer : In anaerobic systems, 13-HPODE undergoes radical-mediated rearrangements to form 13-oxo derivatives and n-pentane, monitored via headspace GC-MS . Competing pathways (e.g., nitration in biphasic systems) produce nitro-diene derivatives, characterized by UV-Vis and FTIR to track conjugated double-bond modifications . Kinetic studies using stopped-flow spectroscopy quantify peroxidation rates under varying oxygen tensions .
Q. How can researchers resolve contradictions in isomer formation during synthetic or enzymatic reactions?
- Methodological Answer : Discrepancies arise from isomerization during purification or enzymatic side reactions. Normal-phase HPLC separates 9-hydroperoxy-(10E,12Z) and 13-hydroperoxy-(9Z,11E) isomers, validated by chiral column chromatography and optical rotation measurements . Isotopic labeling (e.g., ¹⁸O₂) tracks oxygen incorporation to distinguish enzymatic vs. non-enzymatic oxidation pathways .
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